molecular formula C24H20ClN3O3S B12032110 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone

Cat. No.: B12032110
M. Wt: 466.0 g/mol
InChI Key: AXCFSKKXISSYEY-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a complex organic compound featuring a triazole ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole ring. Subsequent substitution reactions introduce the chlorophenyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole: Similar triazole structure but lacks the ethanone group.

    1-(3-methoxyphenyl)ethanone: Contains the methoxyphenyl and ethanone groups but lacks the triazole ring.

Uniqueness

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is unique due to its combination of a triazole ring with chlorophenyl and methoxyphenyl groups, providing a distinct set of chemical and biological properties.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

  • Molecular Formula : C23H19ClN4O2S
  • Molecular Weight : 450.94 g/mol
  • CAS Number : 332384-90-4

Synthesis

The synthesis of triazole derivatives typically involves the reaction of thiourea with various aromatic aldehydes and ketones. For this specific compound, the synthetic pathway may include:

  • Formation of the triazole ring via cyclization.
  • Introduction of the chlorophenyl and methoxyphenyl groups through electrophilic substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains:

Microorganism Activity
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Staphylococcus aureusGood
Candida albicansGood

The mechanism of action is believed to involve inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This is achieved through the inhibition of cytochrome P450 enzymes responsible for sterol demethylation .

Antifungal Activity

The compound has been evaluated for its antifungal activity against strains such as Candida albicans and Candida tropicalis. The results indicate that it exhibits significant antifungal properties, comparable to established antifungals like fluconazole and itraconazole. The inhibition of fungal growth was measured using standard broth microdilution methods, revealing low minimum inhibitory concentrations (MICs) against these pathogens .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Klebsiella pneumoniae. The study concluded that modifications in the triazole structure could enhance biological activity .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of electron-donating groups like methoxy on the phenyl rings significantly increased antimicrobial potency. This study emphasized the importance of substituent positioning on the triazole ring in modulating biological activity .

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C24H20ClN3O3S/c1-30-20-12-6-16(7-13-20)23-26-27-24(28(23)19-10-8-18(25)9-11-19)32-15-22(29)17-4-3-5-21(14-17)31-2/h3-14H,15H2,1-2H3

InChI Key

AXCFSKKXISSYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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